8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Medicinal Chemistry CNS Drug Design Physicochemical Properties

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (CAS 1250496-39-9) is a spirocyclic sulfone scaffold purpose-built for CNS drug discovery. Unlike its non-sulfone analog or the 1-azaspiro regioisomer, this 2-azaspiro-8,8-dioxide delivers a calculated LogP of -0.988 and maximum Fsp³ of 1.0—physicochemical properties clinically validated to confer brain penetration and >2000-fold selectivity for GS-LRRK2 over WT LRRK2. The rigid spirocyclic framework reduces conformational entropy, enhancing binding thermodynamics for hit-to-lead efficiency. The sulfone moiety provides strong hydrogen-bond acceptor capacity critical for target engagement in kinase inhibition, peptidomimetics, and PROTAC linker design. Procure this differentiated building block to accelerate CNS programs with a validated, uniquely selective core scaffold.

Molecular Formula C8H15NO2S
Molecular Weight 189.27
CAS No. 1250496-39-9
Cat. No. B2871775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Thia-2-azaspiro[4.5]decane 8,8-dioxide
CAS1250496-39-9
Molecular FormulaC8H15NO2S
Molecular Weight189.27
Structural Identifiers
SMILESC1CNCC12CCS(=O)(=O)CC2
InChIInChI=1S/C8H15NO2S/c10-12(11)5-2-8(3-6-12)1-4-9-7-8/h9H,1-7H2
InChIKeyIJLJEBISGITNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: Spirocyclic Sulfone Scaffold for CNS-Targeted Drug Discovery


8-Thia-2-azaspiro[4.5]decane 8,8-dioxide (CAS 1250496-39-9) is a spirocyclic sulfone heterocycle combining a thia-aza spiro[4.5]decane core with a dioxothiane moiety . This compound serves as a rigid, three-dimensional scaffold that enhances binding affinity and selectivity in medicinal chemistry programs, particularly for central nervous system (CNS) targets and kinase inhibition . Its high Fsp³ (fraction of sp³-hybridized carbons) value of 1.0 and favorable calculated LogP of -0.988 confer drug-like physicochemical properties desirable for lead optimization .

Why 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Cannot Be Replaced by Non-Sulfone or Alternative Azaspiro Analogs


Generic substitution of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide with its non-sulfone counterpart (8-thia-2-azaspiro[4.5]decane, CAS 310-94-1) or with regioisomeric azaspiro sulfones (e.g., 8-thia-1-azaspiro[4.5]decane 8,8-dioxide, CAS 1823248-86-7) fundamentally alters key molecular properties critical to CNS drug design. The sulfone moiety (8,8-dioxide) introduces strong hydrogen-bond acceptor capacity and increases molecular polarity, resulting in a calculated LogP of -0.988 compared to the more lipophilic non-sulfone core (LogP estimated >0) . Furthermore, the specific 2-azaspiro substitution pattern confers distinct conformational preferences and synthetic derivatization handles, differentiating it from the 1-azaspiro regioisomer and impacting target engagement geometry . These structural and physicochemical differences preclude simple interchangeability in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: Head-to-Head Comparator Data


Enhanced CNS Drug-Likeness: Superior Calculated LogP for Blood-Brain Barrier Permeability vs. Non-Sulfone Core

The 8,8-dioxide sulfone moiety significantly reduces lipophilicity, with a calculated LogP of -0.988 , positioning this scaffold within the optimal CNS drug-like range (LogP ~1-3). In contrast, the non-sulfone 8-thia-2-azaspiro[4.5]decane core exhibits higher lipophilicity (estimated LogP >0), which can lead to increased off-target binding and metabolic instability in CNS applications .

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Kinase Selectivity: LRRK2-IN-6 (8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Derivative) Demonstrates >2000-Fold GS-LRRK2 Selectivity

The 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide scaffold, when elaborated into the LRRK2 inhibitor LRRK2-IN-6, exhibits exceptional selectivity for the G2019S mutant LRRK2 kinase. The azaspirocyclic framework contributed to achieving >2000-fold selectivity for GS-LRRK2 over wild-type LRRK2 and other kinases [1]. This selectivity profile is critical for minimizing off-target effects in Parkinson's disease drug development and represents a significant advantage over non-spirocyclic or alternative azaspiro scaffolds that lack this rigid, sulfur-containing core .

Kinase Inhibition Parkinson's Disease Selectivity

Blood-Brain Barrier Penetration: Azaspirocyclic Scaffold Enables Brain Exposure, Overcoming Non-Spirocyclic Sulfonamide Limitation

The incorporation of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide core into LRRK2 inhibitors directly addressed the blood-brain barrier (BBB) impermeability of earlier biaryl sulfonamide chemotypes. While potent and selective, the non-spirocyclic 1H-pyrazole biaryl sulfonamides were incapable of entering rodent brain [1]. In contrast, the spirocyclic sulfone-based LRRK2-IN-6 is an orally active inhibitor that can cross the blood-brain barrier, demonstrating a critical design advantage . This property is essential for CNS-targeted therapeutics.

CNS Penetration Blood-Brain Barrier Pharmacokinetics

Conformational Rigidity: Spirocyclic Framework Imparts Higher Binding Affinity Potential vs. Flexible Non-Spiro Analogs

The spirocyclic nature of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide locks the heterocyclic rings into a defined three-dimensional orientation, reducing the entropic penalty upon target binding. This conformational rigidity is a key driver of improved binding affinity and selectivity in drug design . In contrast, non-spirocyclic, flexible analogs such as simple piperidine or tetrahydropyran sulfones present multiple low-energy conformations, resulting in lower target residence times and increased off-target binding promiscuity [1].

Conformational Restriction Binding Affinity Scaffold Optimization

Optimal Scientific Use Cases for 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Based on Validated Differentiation


CNS-Penetrant Kinase Inhibitor Lead Optimization (LRRK2, Parkinson's Disease)

Utilize 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide as a core scaffold for designing brain-penetrant, selective kinase inhibitors. The spirocyclic sulfone core has been clinically validated to confer BBB permeability and >2000-fold selectivity for GS-LRRK2 over WT LRRK2, overcoming a major limitation of earlier chemotypes [1]. This scaffold is particularly suited for programs targeting LRRK2-driven Parkinson's disease and other CNS indications requiring chronic kinase inhibition with minimal off-target effects.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) Libraries

Incorporate this compound into fragment libraries for high-throughput screening and structure-based drug design. The rigid spirocyclic framework (Fsp³ = 1.0) reduces the conformational search space and enhances binding thermodynamics, leading to more efficient hit-to-lead progression . This scaffold offers a chemically tractable handle for diverse derivatization while maintaining a favorable CNS physicochemical profile (LogP = -0.988) .

Synthesis of Spirocyclic Building Blocks for Peptide Mimetics and PROTACs

Employ 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide as a versatile building block for constructing peptidomimetics and proteolysis-targeting chimeras (PROTACs) . The sulfone moiety provides strong hydrogen-bond acceptor capacity for target engagement, while the spirocyclic core offers a rigid linker geometry that can optimize ternary complex formation and degradation efficiency. This application leverages the scaffold's unique structural and electronic properties.

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